4-Chloro-6-methyl-1H-indazole
Overview
Description
4-Chloro-6-methyl-1H-indazole is a heterocyclic aromatic organic compound . It is a derivative of indazole, which is a bicyclic compound consisting of the fusion of benzene and pyrazole .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 166.608 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles, including this compound, have been studied . The reactions include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.608 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 326.1±22.0 °C at 760 mmHg .Scientific Research Applications
Discovery and Optimization of TRPA1 Antagonists
Research led by Rooney et al. (2014) identified compounds related to the indazole ring system, demonstrating significant potential in medicinal chemistry, particularly as antagonists of the TRPA1 ion channel. These compounds showed robust activity in rodent models of inflammatory pain, illustrating the therapeutic applications of indazole derivatives in pain management Rooney et al., 2014.
Corrosion Inhibition
Studies by Lagrenée et al. (2002) and Bentiss et al. (2007) explored the efficiency of triazole derivatives, which are structurally related to indazoles, in corrosion inhibition of mild steel in acidic media. These compounds demonstrated high inhibition efficiencies, suggesting the utility of indazole derivatives in protecting metals from corrosion Lagrenée et al., 2002; Bentiss et al., 2007.
Anticancer Drug Design
Research on ruthenium anticancer drugs by Reisner et al. (2005) involved synthesizing mixed chloro-azole ruthenium complexes, including indazole derivatives. These complexes showed potential antitumor activity, highlighting the role of indazole-based compounds in the development of new cancer treatments Reisner et al., 2005.
Structural Studies of Fluorinated Indazoles
Teichert et al. (2007) investigated the structures of NH-indazoles through X-ray crystallography and spectroscopic methods. This research contributes to understanding the molecular structure and supramolecular interactions of indazole derivatives, which is essential for designing compounds with desired physical and chemical properties Teichert et al., 2007.
Synthesis and Biological Evaluation of Indazolyl Derivatives
Samadhiya et al. (2012) reported on the synthesis of indazolyl derivatives with potential biological interest. This work demonstrates the versatility of indazole as a core structure for developing compounds with various biological activities Samadhiya et al., 2012.
Mechanism of Action
Target of Action
4-Chloro-6-methyl-1H-indazole is a derivative of the indazole family . Indazole derivatives have been found to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . This suggests that this compound may affect similar pathways and have downstream effects related to these mediators.
Result of Action
Indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines . This suggests that this compound may have similar effects.
Safety and Hazards
When handling 4-Chloro-6-methyl-1H-indazole, it is advised to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Avoid dust formation. Use only under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance. Keep containers tightly closed in a dry, cool and well-ventilated place .
Future Directions
Indazole-containing derivatives, including 4-Chloro-6-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
4-chloro-6-methyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDVLOCAYLOSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646491 | |
Record name | 4-Chloro-6-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885521-74-4 | |
Record name | 4-Chloro-6-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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